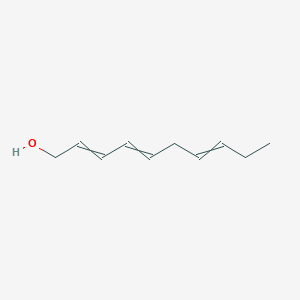

Deca-2,4,7-trien-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

deca-2,4,7-trien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-9,11H,2,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIWSTYXFPXANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60776794 | |

| Record name | Deca-2,4,7-trien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60776794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157462-02-7 | |

| Record name | Deca-2,4,7-trien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60776794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Deca 2,4,7 Trien 1 Ol and Its Stereoisomers

Retrosynthetic Analysis Strategies for Deca-2,4,7-trien-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Approaches for Carbon-Carbon Bond Formation

The carbon backbone of this compound can be disconnected at several key positions to identify potential synthetic pathways. Common strategies for carbon-carbon bond formation in polyene synthesis include Wittig-type reactions, Horner-Wadsworth-Emmons reactions, and transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.

A primary disconnection could be made at the C5-C6 bond, breaking the molecule into two five-carbon fragments. This suggests a coupling reaction between a C5 aldehyde or vinyl halide and a C5 organometallic reagent. Another logical disconnection is at the C3-C4 bond, which could be formed via an aldol (B89426) condensation or a related reaction, followed by dehydration to install the double bond.

Table 1: Potential Disconnection Strategies for this compound

| Disconnection Bond | Resulting Fragments (Synthons) | Corresponding Synthetic Reaction |

| C5 – C6 | C1-C5 unit + C6-C10 unit | Cross-coupling (e.g., Suzuki, Stille) |

| C3 – C4 | C1-C3 unit + C4-C10 unit | Aldol reaction, Wittig reaction |

| C6 – C7 | C1-C6 unit + C7-C10 unit | Cross-coupling, Wittig reaction |

Strategic Management of Multiple Double Bonds in Polyene Systems

A critical aspect of synthesizing polyenes is the strategic introduction and control of the stereochemistry of the multiple double bonds. The order of bond formation is crucial to avoid unwanted side reactions and to ensure the desired E/Z configuration of each alkene. For this compound, with three double bonds, a stepwise approach is generally favored. This allows for the stereoselective formation of one double bond at a time, minimizing the risk of isomerization or reaction at other unsaturated sites. The choice of reaction conditions, catalysts, and reagents plays a pivotal role in achieving high stereoselectivity.

Total Synthesis Approaches to this compound

Convergent and Linear Synthesis Pathways

Table 2: Comparison of Linear and Convergent Synthesis for a Hypothetical 10-Step Synthesis

| Synthesis Type | Number of Longest Linear Steps | Overall Yield (assuming 80% yield per step) |

| Linear | 10 | (0.8)^10 ≈ 10.7% |

| Convergent (2 x 5-step sequences) | 6 (5 steps for fragment + 1 coupling step) | (0.8)^6 ≈ 26.2% |

Protecting Group Strategies for Hydroxyl and Alkene Functionalities

Protecting groups are essential in polyene synthesis to mask reactive functional groups and prevent them from undergoing undesired reactions.

For the hydroxyl group of this compound, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are stable under a wide range of conditions but can be selectively removed with fluoride (B91410) reagents. Benzyl ethers are another option, removable by hydrogenolysis.

The protection of alkene functionalities is less common but can be necessary in certain synthetic routes. This can be achieved by temporary conversion to a more stable functional group, such as an epoxide, which can later be converted back to the alkene. The choice of protecting groups must be orthogonal, meaning that each protecting group can be removed selectively without affecting the others. wikipedia.org

Stereoselective Synthesis

Achieving the correct stereochemistry of the three double bonds in this compound is a major challenge. Various stereoselective methods can be employed to control the geometry of the alkenes.

For the synthesis of (E)-alkenes, reactions like the Wittig reaction with stabilized ylides, the Horner-Wadsworth-Emmons reaction, and Julia olefination are highly effective. For (Z)-alkenes, the Wittig reaction with non-stabilized ylides or modifications of the Horner-Wadsworth-Emmons reaction can be used. Transition metal-catalyzed reactions, such as the Suzuki and Negishi couplings, can also be highly stereoselective, often proceeding with retention of the stereochemistry of the starting vinyl halide or organometallic reagent.

The synthesis of specific stereoisomers of this compound would require a carefully planned sequence of these stereoselective reactions to install the desired E or Z configuration at each of the 2, 4, and 7 positions. The development of a successful total synthesis would rely on the judicious selection of disconnection strategies, a well-designed convergent or linear pathway, and the strategic use of protecting groups and stereoselective reactions.

Enantioselective and Diastereoselective Approaches

Achieving high levels of enantioselectivity and diastereoselectivity is crucial when synthesizing specific stereoisomers of polyene alcohols. This is particularly relevant for molecules with biological activity, where only one isomer may be effective. Strategies often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during bond formation.

Enantioselective approaches for polyenes frequently target the creation of stereogenic centers, for instance, through asymmetric epoxidation of one of the double bonds, which can then be transformed into a chiral alcohol. Diversity-based approaches using combinatorial synthesis and screening have led to the discovery of peptide-based catalysts that can perform site- and enantioselective oxidation on various isoprenols. nih.gov Similarly, organocatalytic methods, such as those employing chiral enamines and a copper(II) oxidant, have enabled the first organocatalytic enantioselective radical polycyclizations, generating multiple stereocenters in a single cascade. nih.gov

Inspired by the biosynthesis of steroids and terpenoids, cationic polycyclizations have emerged as a powerful tool. nih.gov The use of chiral Brønsted acids, such as N-triflyl phosphoramide, can catalyze intramolecular iminium ion cyclization, creating fused tricyclic frameworks with high enantioselectivity. researchgate.net These methods rely on the formation of an ion pair between the iminium ion and the chiral counter anion of the catalyst to control the stereochemistry of the transformation. researchgate.net

Table 1: Comparison of Enantioselective and Diastereoselective Methods in Polyene Synthesis

| Methodology | Catalyst/Reagent Type | Key Transformation | Stereochemical Control | Ref |

|---|---|---|---|---|

| Asymmetric Epoxidation | Peptide-based catalysts | Olefin Epoxidation | Enantioselective and Regioselective | nih.govsigmaaldrich.com |

| Organo-SOMO Catalysis | Imidazolidinone organocatalyst, Cu(II) oxidant | Radical Polycyclization | Enantioselective cascade | nih.gov |

| Brønsted Acid Catalysis | Chiral N-triflyl phosphoramide | Cationic Polycyclization | Enantioselective via chiral counter-anion | researchgate.net |

| Hydrazide Organocatalysis | Chiral bicyclic hydrazides | Polyene Cyclization | Diastereoselective and Enantioselective | researchgate.net |

Chiral Catalyst Development and Application in Polyene Synthesis

The development of novel chiral catalysts is a cornerstone of modern asymmetric synthesis. For polyenes, catalysts must address the challenge of differentiating between multiple reactive sites and controlling stereochemistry, often at a distance from existing functional groups.

Organocatalysis: This field has seen significant growth, providing metal-free alternatives for asymmetric synthesis. researchgate.net For polyene synthesis, chiral Brønsted acids and imidazolidinones (used in SOMO catalysis) have proven effective. nih.govresearchgate.net Chiral bicyclic hydrazides have been shown to catalyze the cyclization of (Z)-polyene substrates to form cis-decalins with high enantioselectivity. researchgate.net More recently, diazapane carboxylates bearing terphenyl groups have been developed to efficiently catalyze (E)-polyene bicyclization, yielding trans-decalin frameworks with high enantioselectivity and diastereoselectivity. researchgate.net

Peptide-Based Catalysis: Low molecular weight, peptide-based catalysts have been discovered through combinatorial screening protocols. nih.govsigmaaldrich.com These catalysts have demonstrated remarkable site- and enantioselectivity in the oxidation of isoprenols like geraniol (B1671447) and farnesol, rivaling the state-of-the-art in certain asymmetric oxidations. nih.gov Their ability to offer alternative site-selectivity not seen with previous catalysts makes them a powerful tool for the selective functionalization of complex polyenes. nih.gov

Table 2: Examples of Chiral Catalysts in Polyene Synthesis

| Catalyst Class | Specific Example | Application | Key Feature | Ref |

|---|---|---|---|---|

| Organocatalyst (Brønsted Acid) | BINOL-derived N-phosphoramide (NPA) | Enantioselective polyene cyclization | Forms chiral ion pair to control stereochemistry | researchgate.net |

| Organocatalyst (Hydrazide) | Chiral bicyclic hydrazide | Cyclization of (Z)-polyenes | High enantioselectivity for cis-decalins | researchgate.net |

| Peptide-Based Catalyst | Combinatorially derived peptides | Site- and enantioselective epoxidation | High regioselectivity and enantioselectivity | nih.govsigmaaldrich.com |

| Organo-SOMO Catalyst | Imidazolidinone | Enantioselective radical polycyclization | Single-electron oxidation of chiral enamines | nih.gov |

Stereochemical Control of (E/Z) Double Bond Geometry

Controlling the geometry of the double bonds (E/Z configuration) is a fundamental challenge in the synthesis of polyenes like this compound. The E/Z system is used to unambiguously describe the stereochemistry of trisubstituted and tetrasubstituted alkenes by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond. pressbooks.pubwikipedia.org If the higher-ranked groups on each carbon are on the same side, the configuration is Z (zusammen, "together"); if they are on opposite sides, the configuration is E (entgegen, "opposite"). pressbooks.pubwikipedia.org

Several synthetic methods provide excellent control over double bond geometry:

Wittig Reaction and Variants: The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective for generating (E)-alkenes with high stereoselectivity. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming C(sp²)–C(sp²) bonds. acs.orgyoutube.com These reactions are typically stereospecific, meaning the geometry of the starting vinyl halide or vinylboron reagent is retained in the final polyene product. acs.org

Olefin Metathesis: This method allows for the formation of new double bonds with predictable stereochemistry, often influenced by the catalyst and reaction conditions.

Selective Dehydrogenation: On-surface synthesis strategies have demonstrated the ability to perform selective cascade dehydrogenation of n-alkanes to produce all-trans conjugated polyenes with controlled lengths. nih.gov

Table 3: Methodologies for (E/Z) Double Bond Control in Polyene Synthesis

| Method | Reagents/Catalyst | Typical Selectivity | Key Advantage | Ref |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) ylides, aldehydes | High E-selectivity | Excellent functional group tolerance | nih.gov |

| Suzuki-Miyaura Coupling | Vinyl halides, vinylboronic acids, Pd catalyst | Stereospecific (retains starting material geometry) | Mild conditions, high functional group compatibility | acs.org |

| Negishi Coupling | Vinyl halides, organozinc reagents, Pd catalyst | Stereospecific | High reactivity of organozinc reagents | youtube.com |

| On-Surface Dehydrogenation | n-alkanes on a catalytic surface | All-trans (E) configuration | High selectivity for linear conjugated polyenes | nih.gov |

Chemo- and Regioselective Synthesis

In a molecule with multiple similar functional groups, such as the three double bonds in this compound, chemo- and regioselectivity become paramount. The goal is to functionalize a specific site in the molecule without affecting other reactive sites.

Selective Functionalization of Polyene Systems

Selectivity in the functionalization of complex molecules with repeating functional groups is a major synthetic challenge. nih.govsigmaaldrich.com For polyenes, this means being able to react with one specific double bond out of several.

Strategies to achieve this include:

Catalyst Control: As seen with peptide-based epoxidation catalysts, the catalyst itself can recognize subtle electronic and steric differences between the double bonds in a polyene chain, leading to high regioselectivity. nih.gov For example, specific catalysts have been shown to selectively oxidize the 2,3-double bond of geranylgeraniol, which has four competing olefins. nih.gov

Directing Groups: A functional group on the polyene can direct a reagent to a specific nearby location.

Electronic Differentiation: The electronic nature of the double bonds can be different. For instance, a conjugated diene system (at the 2 and 4 positions) will have different reactivity compared to an isolated double bond (at the 7 position). This inherent difference can be exploited to achieve selective reactions.

Protecting Groups: In some cases, more reactive double bonds can be temporarily protected to allow for the functionalization of less reactive ones.

Avoidance of Undesired Side Reactions

The synthesis of polyenes is often complicated by their sensitivity and propensity to undergo side reactions. nih.govacs.org Common undesired reactions include:

Isomerization: The geometry of the double bonds can isomerize (E to Z or vice versa) under certain conditions, such as exposure to light, acid, or heat.

Cyclization: Cationic conditions, in particular, can promote unintended cyclization reactions, a common issue in biomimetic polyene synthesis. researchgate.net

Aromatization and Decomposition: Highly conjugated systems can be prone to aromatization or decomposition, especially when handled improperly. nih.gov

Polymerization: Under certain catalytic or thermal conditions, polyenes can polymerize.

To mitigate these issues, synthetic chemists employ several strategies:

Mild Reaction Conditions: The use of modern catalytic methods, like Suzuki-Miyaura cross-coupling, allows for reactions to be performed under mild, non-acidic conditions, preserving the integrity of the polyene chain. acs.org

Stable Reagents: The development of air-stable, B-protected haloalkenylboronic acid building blocks for iterative cross-coupling has been a significant advance. acs.org These reagents are more robust than their boronic acid counterparts, which are prone to decomposition. acs.org

Careful Handling: Polyenes are often sensitive to light and oxygen, requiring that reactions and purifications be carried out in the dark and under an inert atmosphere (e.g., nitrogen or argon). nih.govacs.org

Novel Synthetic Methodologies

Recent innovations in synthetic chemistry have provided new and powerful ways to construct complex polyenes with greater efficiency and control.

Iterative Cross-Coupling (ICC): This strategy involves the sequential coupling of bifunctional building blocks. A platform using just 12 bifunctional MIDA boronate building blocks and a single set of Suzuki-Miyaura coupling conditions has been shown to be capable of synthesizing the polyene motifs found in over 75% of all known polyene natural products. nih.gov This modular approach dramatically simplifies the synthesis of complex polyenes, allowing for the rapid construction of a wide range of frameworks. nih.govacs.org

Cascade Reactions: These reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. A palladium-catalyzed oxidative C-C bond-forming cascade reaction of allenes has been developed to afford functionalized cross-conjugated polyenes with high regio- and stereoselectivity. acs.org Another example is a one-pot domino Heck/dehydration reaction to produce dienes with excellent stereoselectivity and atom economy. mdpi.com

On-Surface Synthesis: This strategy utilizes surface constraints to direct the selective transformation of molecules. It has been used for the cascade dehydrogenation of n-alkanes to yield monodispersed all-trans conjugated polyenes, demonstrating unprecedented control over polyene length. nih.gov

Table 4: Summary of Novel Synthetic Methodologies for Polyenes

| Methodology | Description | Key Advantages | Ref |

|---|---|---|---|

| Iterative Cross-Coupling (ICC) | Sequential coupling of bifunctional building blocks (e.g., MIDA boronates). | Highly modular, efficient, uses a single set of reaction conditions, enables rapid access to diverse polyenes. | nih.govacs.org |

| Cascade Reactions | Multiple bond-forming steps in a single operation. | Increased efficiency, atom economy, reduces waste and purification steps. | acs.orgmdpi.com |

| On-Surface Synthesis | Reactions conducted on a catalytic surface to control reactivity. | High selectivity, precise control over product structure (e.g., all-trans geometry). | nih.gov |

Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex molecules, offering enhanced control over reaction parameters, improved safety, and scalability. In the context of polyunsaturated alcohol synthesis, flow chemistry can be particularly advantageous for managing reactive intermediates and optimizing reaction conditions.

The synthesis of polyunsaturated alcohols often involves multi-step sequences where precise control of temperature, pressure, and reaction time is crucial. Flow reactors, with their high surface-area-to-volume ratios, allow for rapid heat and mass transfer, enabling reactions to be performed under conditions that are often inaccessible in traditional batch reactors. nih.govnih.gov For instance, hazardous or unstable reagents can be generated in situ and immediately consumed in the next reaction step, minimizing risks and improving yields. nih.gov

One potential application of flow chemistry in the synthesis of a molecule like this compound would be the controlled reduction of a corresponding polyunsaturated aldehyde or ester. The precise control over stoichiometry and residence time in a flow system can prevent over-reduction to the corresponding alkane, a common side reaction in batch processes.

Table 1: Comparison of Batch vs. Flow Synthesis for Aldehyde Reduction

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Yield | Variable, often lower | Generally higher and more consistent |

| Selectivity | Prone to over-reduction | High selectivity achievable |

| Safety | Handling of bulk reactive reagents | In-situ generation and immediate use of reactive intermediates |

| Scalability | Challenging | Readily scalable by extending run time |

This table presents a generalized comparison based on typical outcomes in organic synthesis and is intended to be illustrative for the synthesis of polyunsaturated alcohols.

Photochemical and Electrochemical Synthesis

Photochemical and electrochemical methods represent green and efficient alternatives for constructing and modifying complex organic molecules like polyunsaturated alcohols. These techniques utilize light or electricity, respectively, to drive chemical reactions, often with high selectivity and under mild conditions.

Photochemical Synthesis:

Photochemistry can be employed for various transformations relevant to the synthesis of unsaturated alcohols. For example, photoisomerization can be used to control the stereochemistry of double bonds within the polyene chain. Additionally, photoredox catalysis can facilitate carbon-carbon bond formation or functional group interconversions under mild conditions. A notable application is the photobiocatalytic deracemization of secondary alcohols, where a photocatalyst is used for the non-stereoselective oxidation of a racemic alcohol, followed by a stereoselective bioreduction of the resulting ketone to yield an enantiomerically pure alcohol. acs.orgrsc.org Another innovative approach involves photoenzymatic cascade reactions to convert unsaturated fatty acids into chiral secondary fatty alcohols. scispace.comnih.gov

Electrochemical Synthesis:

Electrosynthesis offers a reagent-free method for oxidation and reduction reactions. In the synthesis of polyunsaturated alcohols, electrochemical methods could be applied to the selective oxidation of a suitable precursor to introduce a hydroxyl group or to the reduction of a carbonyl group to an alcohol. For instance, the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes has been achieved using electrochemically generated hydrogen peroxide. nih.gov Furthermore, electrochemical methods can be used for the deoxygenation of alcohols, providing a pathway to related alkanes. organic-chemistry.orgresearchgate.net The precise control over the applied potential in electrosynthesis allows for high selectivity, avoiding the use of harsh chemical oxidants or reducing agents.

Biocatalytic Transformations in Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. For the synthesis of this compound and its stereoisomers, enzymes could be employed for highly specific transformations.

Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are capable of the stereoselective reduction of ketones and aldehydes to produce chiral alcohols with high enantiomeric excess. nih.govresearchgate.net This is particularly relevant for the synthesis of specific stereoisomers of this compound. Lipases are another class of enzymes that can be used for the kinetic resolution of racemic alcohols through enantioselective acylation. mdpi.com

Moreover, biocatalytic methods can be combined with other synthetic techniques in chemoenzymatic cascades. For example, a chemical reaction could be used to construct the carbon backbone of the molecule, followed by an enzymatic step to introduce a chiral hydroxyl group with high stereoselectivity. mdpi.comnih.gov The deracemization of racemic alcohols can also be achieved through a combination of enantioselective oxidation and stereoselective reduction using whole-cell biocatalysts. scispace.com

Table 2: Examples of Biocatalytic Transformations for Chiral Alcohol Synthesis

| Enzyme Class | Transformation | Substrate Example | Product |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of a ketone | Prochiral ketone | Chiral secondary alcohol |

| Ketoreductase (KRED) | Asymmetric reduction of a ketone | Prochiral ketone | Chiral secondary alcohol |

| Lipase | Kinetic resolution of a racemic alcohol | Racemic alcohol | Enantiomerically enriched alcohol and acylated alcohol |

| Oleate Hydratase | Stereoselective hydration of a C=C bond | Unsaturated fatty acid | Chiral secondary alcohol |

This table provides examples of enzymatic transformations relevant to the synthesis of chiral polyunsaturated alcohols.

Asymmetric Synthesis and Chiral Pool Utilization

The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry at the chiral centers and the geometry of the double bonds. Asymmetric synthesis and the use of the chiral pool are two powerful strategies to achieve this.

Asymmetric Synthesis:

Asymmetric synthesis involves the use of chiral catalysts, reagents, or auxiliaries to introduce stereocenters with a high degree of stereoselectivity. For the synthesis of a chiral polyunsaturated alcohol, this could involve an asymmetric reduction of a corresponding ketone using a chiral reducing agent or a transition metal catalyst with a chiral ligand. Asymmetric catalysis offers the advantage of generating large quantities of a desired enantiomer from an achiral starting material. The development of new catalytic systems continues to expand the scope and efficiency of asymmetric synthesis. springernature.com

Chiral Pool Utilization:

The chiral pool refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.orgnih.govstudysmarter.co.uk These compounds can serve as versatile starting materials for the synthesis of complex chiral molecules. By starting with a molecule from the chiral pool that already contains one or more of the desired stereocenters, the synthetic route can be significantly shortened and the need for asymmetric induction steps can be reduced. For instance, a chiral building block derived from a terpene could potentially be elaborated through a series of reactions to construct the carbon skeleton of this compound while retaining the initial stereochemistry. nih.gov

Table 3: Comparison of Asymmetric Synthesis and Chiral Pool Synthesis

| Feature | Asymmetric Synthesis | Chiral Pool Synthesis |

| Starting Material | Typically achiral | Enantiomerically pure natural product |

| Source of Chirality | Chiral catalyst, reagent, or auxiliary | Inherent in the starting material |

| Key Advantage | Can produce either enantiomer by choosing the appropriate chiral influence | Often leads to shorter and more efficient syntheses |

| Limitation | Development of highly selective catalysts can be challenging | Limited by the availability and structure of suitable chiral starting materials |

Biosynthetic Pathways, Ecological Significance, and Bio Inspired Synthesis

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of polyunsaturated alcohols like Deca-2,4,7-trien-1-ol in insects is understood to originate from common fatty acid metabolism. pherobase.com The primary pathways involve a sequence of desaturation and chain-shortening or elongation, followed by a final reduction step to yield the alcohol. fda.gov Most moth sex pheromones are C10-C18 straight-chain compounds derived from saturated C16 or C18 fatty acids, such as palmitic or stearic acid. pherobase.comusda.gov The creation of a C10 tri-unsaturated alcohol would therefore involve this fatty acid starting material undergoing specific enzymatic modifications.

The formation of a polyene structure, characterized by multiple double bonds, is a critical step in the biosynthesis of many insect pheromones. This process is catalyzed by a specialized class of enzymes known as fatty acyl-CoA desaturases. thegoodscentscompany.com These enzymes are remarkable for their diversity in substrate specificity and their ability to introduce double bonds at various positions and with specific stereochemistry (Z or E). nih.gov

In the biosynthesis of complex pheromones, a single precursor may undergo several rounds of desaturation. Research has uncovered multifunctional desaturases capable of catalyzing multiple, distinct desaturation steps. For example, the silkmoth, Bombyx mori, utilizes a single bifunctional desaturase that performs both Z11 desaturation and a subsequent Δ10,12 desaturation to create a conjugated diene system from a monounsaturated precursor. usda.gov Similarly, the processionary moth, Thaumetopoea pityocampa, possesses a single desaturase that catalyzes three consecutive reactions: a Δ11 desaturation, a Δ11 acetylenation, and a final Δ13 desaturation. nih.gov This precedent suggests that the three double bonds in this compound could be introduced by one or more highly specific desaturases acting on a C10 fatty acyl-CoA precursor.

The biosynthesis of a polyunsaturated alcohol is a two-part process involving desaturases and reductases acting in concert.

Fatty Acid Desaturases (FADs): These enzymes are responsible for introducing double bonds into the fatty acyl chain. thegoodscentscompany.com The process begins with a saturated fatty acid like palmitoyl-CoA (C16). To arrive at a C10 precursor for this compound, the C16 chain would likely undergo cycles of β-oxidation (chain shortening). pherobase.com Following this, specific desaturases would act on the C10 acyl-CoA intermediate to introduce the three double bonds at the 2, 4, and 7 positions. The evolution of these specialized desaturases from the common metabolic Δ9-desaturases is a key factor in the diversity of moth pheromones. nih.gov

Fatty Acyl Reductases (FARs): The final step in the biosynthesis is the conversion of the tri-unsaturated C10 fatty acyl-CoA precursor into this compound. This reduction is catalyzed by a pheromone gland-specific fatty acyl reductase (pgFAR). usda.govthegoodscentscompany.com These enzymes convert the fatty acyl-CoA into the corresponding primary alcohol. fda.gov The selectivity of the FAR can be a critical control point in determining the final composition of a pheromone blend, as some reductases may act preferentially on specific acyl precursors. fda.gov

| Enzyme Class | Function in Polyunsaturated Alcohol Biosynthesis | Precursor/Substrate Example | Product Example |

| Fatty Acid Desaturase (FAD) | Introduces one or more double bonds into a fatty acyl-CoA chain with high regio- and stereospecificity. nih.gov | Saturated or mono-unsaturated fatty acyl-CoA | Polyunsaturated fatty acyl-CoA |

| Fatty Acyl Reductase (FAR) | Catalyzes the reduction of a fatty acyl-CoA to a primary fatty alcohol. fda.govthegoodscentscompany.com | Polyunsaturated fatty acyl-CoA | Polyunsaturated primary alcohol |

Ecological Roles and Inter-species Chemical Communication

While the specific pheromonal activity of this compound is not documented in the available sources, polyunsaturated alcohols are common components of sex pheromones, particularly in the order Lepidoptera (moths and butterflies). pherobase.com These compounds are typically released by females to attract conspecific males for mating. pherobase.com The specific geometry of the double bonds (E or Z configuration) and the precise blend of compounds are often critical for species recognition, ensuring reproductive isolation.

Beyond acting as sex pheromones, unsaturated alcohols can function as aggregation pheromones, trail pheromones, or kairomones. For instance, a related compound, ethyl (2E,4Z)-2,4-decadienoate, is a potent kairomone for the codling moth (Cydia pomonella), signaling the presence of a suitable host plant (pear). This demonstrates that C10 polyunsaturated compounds play a vital role in insect behavior beyond mating.

Bio-Inspired Synthetic Approaches

The chemical synthesis of polyunsaturated alcohols like this compound is challenged by the need to control the stereochemistry of multiple double bonds. nist.gov Bio-inspired synthetic strategies seek to mimic the efficiency and selectivity of natural biosynthetic pathways.

One major bio-inspired approach involves the iterative assembly of small, functionalized building blocks, akin to how polyketide synthases operate in nature. nist.gov Modern cross-coupling reactions, such as those involving organoboron intermediates, allow for the sequential and stereocontrolled construction of polyene chains. nist.gov A general platform for making diverse polyene motifs has been demonstrated using a small set of bifunctional building blocks and a single, reliable coupling reaction, which could be adapted to synthesize this compound. nist.gov

Furthermore, the use of enzymatic reactions in organic synthesis is a direct bio-inspired method. nist.gov Utilizing isolated desaturase or reductase enzymes, or whole-cell systems like engineered yeast, can provide unparalleled selectivity in forming specific double bond geometries or in the final reduction step, mirroring the natural biosynthetic process. pherobase.comnist.gov

Mimicry of Enzymatic Catalysis in Polyene Cyclization

There is no available scientific literature that describes the mimicry of enzymatic catalysis in the polyene cyclization of this compound. While polyene cyclizations are a significant area of research in organic chemistry, with numerous studies on various substrates, the specific application of these methods to this compound has not been reported. General principles of enzymatic catalysis in polyene cyclization involve the precise folding of a polyene precursor within an enzyme's active site to control the stereochemical outcome of the cyclization cascade. Synthetic chemists aim to mimic this control using various catalysts, such as Lewis acids or organocatalysts, to achieve similar selectivity in the laboratory. However, no such studies have been published with this compound as the substrate.

Biomimetic Transformations in vitro

Similarly, there is a lack of published research on the biomimetic transformations of this compound in vitro. Biomimetic synthesis seeks to replicate nature's synthetic strategies in a laboratory setting. This can involve a wide range of reactions, including oxidations, reductions, and rearrangements, often inspired by enzymatic processes. Despite the broad scope of biomimetic chemistry, no studies have been found that specifically detail any such transformations involving this compound.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity of the Allylic Alcohol Moiety

The presence of a hydroxyl group on a carbon adjacent to a double bond (an allylic position) significantly influences its reactivity compared to a simple saturated alcohol. The proximity of the C=C π-system allows for the stabilization of intermediates through resonance, facilitating a range of reactions.

Oxidation and Reduction Chemistry

The primary allylic alcohol group in Deca-2,4,7-trien-1-ol can be selectively oxidized to an α,β-unsaturated aldehyde, (2E,4E,7Z)-deca-2,4,7-trienal, without affecting the double bonds. This transformation is a key reaction for allylic alcohols. Reagents that are effective for this purpose are typically milder than those used for saturated alcohols, preventing over-oxidation to a carboxylic acid and preserving the sensitive polyene structure.

Common oxidizing agents for this chemoselective transformation include manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC). MnO₂ is a particularly mild and selective reagent for the oxidation of allylic and benzylic alcohols. The reaction is heterogeneous and proceeds by adsorbing the alcohol onto the surface of the solid oxidant. Similarly, PCC in a solvent like dichloromethane (B109758) (CH₂Cl₂) provides a reliable method for this conversion. The use of harsher oxidants like potassium permanganate (B83412) or chromic acid could lead to cleavage of the carbon-carbon double bonds in addition to oxidation of the alcohol.

Reduction chemistry primarily targets the polyene system. However, if the alcohol were first oxidized to the aldehyde, specific reducing agents like sodium borohydride (B1222165) (NaBH₄) could be used to reduce it back to the primary alcohol without affecting the carbon-carbon double bonds.

| Reagent | Product from this compound | Typical Conditions |

|---|---|---|

| Manganese Dioxide (MnO₂) | (2E,4E,7Z)-Deca-2,4,7-trienal | Stirring in a non-polar solvent (e.g., hexane, CH₂Cl₂) at room temperature. |

| Pyridinium Chlorochromate (PCC) | (2E,4E,7Z)-Deca-2,4,7-trienal | Reaction in CH₂Cl₂ at room temperature. |

| Dess-Martin Periodinane (DMP) | (2E,4E,7Z)-Deca-2,4,7-trienal | Mild conditions, CH₂Cl₂, room temperature. |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid and is an equilibrium process. To drive the reaction to completion, water is often removed as it is formed. Using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) is a more efficient, non-reversible method for forming the corresponding ester.

Etherification can be achieved via the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Acyl Chloride (R-COCl) + Base (e.g., Pyridine) | Ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (R'-X) | Ether |

Rearrangement Reactions Involving Hydroxyl Group

Under acidic conditions, allylic alcohols like this compound are susceptible to rearrangement. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a resonance-stabilized allylic carbocation. In the case of this compound, the positive charge would be delocalized between carbon 1 and carbon 3. A nucleophile can then attack either of these electrophilic centers. If the nucleophile attacks at C-3, the result is an allylic rearrangement, yielding a secondary alcohol with a shifted double bond. This process is a key feature of the chemistry of allylic systems. libretexts.org

Reactivity of the Polyene System

The system of three double bonds in this compound dictates another major facet of its reactivity. The conjugated diene at the C-2 and C-4 positions is particularly reactive in cycloaddition reactions, while all three double bonds are susceptible to addition reactions.

Cycloaddition Reactions (e.g., Diels-Alder, Ene Reactions)

The conjugated diene moiety (from C-2 to C-5) in this compound can act as the four-π-electron component in a Diels-Alder reaction. wikipedia.orglibretexts.org This [4+2] cycloaddition reaction with an alkene or alkyne (the dienophile) is a powerful method for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com For the reaction to occur, the diene must be able to adopt an s-cis conformation. The rate and efficiency of the Diels-Alder reaction are enhanced when the dienophile bears electron-withdrawing groups. youtube.com The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org

| Dienophile | Activating Group | Product Feature |

|---|---|---|

| Maleic anhydride (B1165640) | Electron-withdrawing anhydride | Bicyclic adduct with anhydride ring |

| Methyl acrylate (B77674) | Electron-withdrawing ester | Cyclohexene with ester substituent |

| Acrolein | Electron-withdrawing aldehyde | Cyclohexene with aldehyde substituent |

| Benzoquinone | Electron-withdrawing quinone | Fused ring system |

Electrophilic and Nucleophilic Additions to Double Bonds

All three double bonds in this compound can undergo electrophilic addition. The reaction with an electrophile like HBr will proceed by protonating a double bond to form the most stable carbocation intermediate. libretexts.org For the isolated double bond at C-7, this follows Markovnikov's rule.

The conjugated diene system exhibits more complex behavior. Protonation at C-5 leads to a resonance-stabilized allylic cation with the positive charge shared between C-2 and C-4. The subsequent attack by the bromide nucleophile can occur at either position, leading to a mixture of 1,2-addition and 1,4-addition products. libretexts.orgchemistrynotmystery.com The ratio of these products is often dependent on reaction conditions such as temperature. youtube.com At lower temperatures, the faster-forming 1,2-adduct (kinetic product) may predominate, while at higher temperatures, the more stable 1,4-adduct (thermodynamic product) is often favored. youtube.com

Nucleophilic addition to the double bonds is not typical unless the polyene system is activated by a strong electron-withdrawing group, which is not present in the parent alcohol. However, such reactions can be achieved with organometallic reagents under catalytic conditions.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2E,4E,7Z)-Deca-2,4,7-trienal |

| Manganese dioxide |

| Pyridinium chlorochromate (PCC) |

| Dichloromethane |

| Potassium permanganate |

| Sodium borohydride |

| Pyridine |

| Sodium hydride |

| Maleic anhydride |

| Methyl acrylate |

| Acrolein |

| Benzoquinone |

Olefin Metathesis and Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

The presence of multiple carbon-carbon double bonds in this compound makes it a prime candidate for olefin metathesis and palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon bond formation and the synthesis of complex molecules.

Olefin Metathesis

Olefin metathesis involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. harvard.edunih.gov For a molecule like this compound, both intramolecular (ring-closing metathesis, RCM) and intermolecular (cross-metathesis, CM) reactions are conceivable.

The mechanism of olefin metathesis, as proposed by Chauvin, proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-carbene intermediate and the olefinic substrate. This forms a metallacyclobutane intermediate that can then fragment to yield new olefinic products and regenerate the metal-carbene catalyst. harvard.edu The functional group tolerance of modern Grubbs-type ruthenium catalysts allows for reactions to be performed on substrates with alcohol functionalities. nih.govraineslab.com

Ring-Closing Metathesis (RCM): Intramolecular metathesis between the double bonds at the C4 and C7 positions of this compound could potentially lead to the formation of a seven-membered cyclic ether after subsequent functional group manipulation, or a cycloheptadiene derivative. The reaction is typically driven by the formation of a volatile olefin byproduct, such as ethylene. harvard.edu

Cross-Metathesis (CM): Intermolecular metathesis with a partner olefin can be utilized to introduce new functional groups. For instance, cross-metathesis with an acrylate ester could install an ester group at one of the double bonds, leading to a more complex polyene structure. acs.org

The general reactivity for olefin metathesis is influenced by the substitution pattern of the double bonds. Less-hindered, terminal olefins are generally more reactive. In this compound, the internal double bonds would require specific catalysts to achieve high efficiency and selectivity.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the arylation or vinylation of alkenes. The conjugated diene system in this compound offers multiple sites for this reaction to occur.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the halide to a palladium(0) complex, followed by alkene coordination and insertion into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the double bond in a new position and forms a palladium-hydride species, which, upon reductive elimination with a base, regenerates the palladium(0) catalyst. libretexts.org

For this compound, the reaction with an aryl halide, for example, could lead to the introduction of an aryl group at either the conjugated diene system or the isolated double bond. The regioselectivity would be influenced by steric and electronic factors, as well as the specific palladium catalyst and reaction conditions employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgwikipedia.org To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be converted into either an organoboron derivative or a vinyl halide/triflate.

For instance, hydroboration of one of the double bonds could yield a borane (B79455) intermediate that can then be coupled with an aryl or vinyl halide. Alternatively, conversion of the alcohol to a leaving group, followed by appropriate synthetic steps, could lead to a vinyl halide derivative of the decatriene (B1670116) backbone, which could then be coupled with a boronic acid.

The mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation of the organic group from the boron atom to the palladium center. Reductive elimination then yields the cross-coupled product and regenerates the palladium(0) catalyst. libretexts.org

A hypothetical reaction of a vinyl halide derivative of this compound with an arylboronic acid is presented in the table below, illustrating the potential for creating complex molecular architectures.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| (2E,4E,7Z)-1-bromodeca-2,4,7-triene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (2E,4E,7Z)-1-phenyldeca-2,4,7-triene |

| (2E,4E,7Z)-deca-2,4,7-trien-1-yl boronic acid | Iodobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | (2E,4E,7Z)-1-phenylthis compound |

| Illustrative Data Table for Cross-Coupling Reactions |

Isomerization and Stereomutation Studies

The polyene structure of this compound is susceptible to isomerization reactions, which can involve the migration of double bonds or changes in their stereochemistry (stereomutation). These transformations can be induced thermally, photochemically, or through catalysis.

Positional Isomerization

Positional isomerization involves the movement of the double bonds along the carbon chain. This can be catalyzed by acids, bases, or transition metals. For instance, under basic conditions, allylic protons can be abstracted, leading to the formation of a resonance-stabilized carbanion, which upon protonation can result in a rearranged double bond system. acs.org This could potentially lead to the conjugation of the isolated double bond at the 7-position with the existing diene system.

Stereomutation

Stereomutation refers to the conversion between cis (Z) and trans (E) isomers of the double bonds. This process can be facilitated by heat, light, or catalysts. For example, thermal isomerization of trienes can occur through biradical intermediates, leading to a mixture of stereoisomers. rsc.org The thermodynamic stability of the isomers often dictates the final product distribution, with trans isomers generally being more stable.

Studies on similar polyene systems have shown that the energy barrier for isomerization can be influenced by the substitution pattern and the presence of functional groups. The allylic alcohol in this compound could potentially influence the isomerization pathways, for example, by coordinating to a metal catalyst.

Catalytic Transformations

The reactivity of this compound can be significantly influenced and controlled by the use of various catalysts, including transition metals, organocatalysts, and acids or bases.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Gold, Copper)

Transition metals are widely used to catalyze a vast array of transformations on unsaturated systems.

Palladium: As discussed in the context of cross-coupling reactions, palladium is a highly versatile catalyst. Beyond cross-coupling, palladium catalysts can also effect reactions such as allylic alkylation and oxidation. The allylic alcohol moiety in this compound could be a reactive site for such transformations. For example, in the presence of a suitable nucleophile and a palladium catalyst, the hydroxyl group could be replaced, leading to a new functionalized polyene. nih.gov

Gold: Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the activation of alkynes and allenes, as well as for the cyclization and rearrangement of enynes and dienes. While less common for simple olefins, gold catalysts could potentially induce cyclization reactions in this compound, especially if the alcohol group acts as an internal nucleophile.

Copper: Copper catalysts are often used in conjugate addition reactions and have also found application in cross-coupling reactions. For a polyunsaturated system like this compound, copper-catalyzed 1,4-addition of a nucleophile to the conjugated diene system is a plausible transformation.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in organic synthesis. For unsaturated alcohols like this compound, organocatalysts can be employed in a variety of asymmetric transformations.

For example, chiral amine catalysts can be used for the asymmetric epoxidation of the double bonds. The conjugated diene system could undergo asymmetric Michael additions of nucleophiles catalyzed by chiral organocatalysts, leading to the formation of new stereocenters. researchgate.net The hydroxyl group could also participate in organocatalytic reactions, such as asymmetric etherification or esterification.

Acid- and Base-Catalyzed Processes

Both acids and bases can catalyze a range of transformations in this compound.

Acid-Catalyzed Processes: In the presence of a strong acid, the hydroxyl group can be protonated and eliminated as water, leading to the formation of a carbocation. This carbocation can then undergo rearrangement or be trapped by a nucleophile. Intramolecularly, the double bonds can act as nucleophiles, leading to cyclization reactions. youtube.com For example, protonation of the alcohol followed by attack from the C7-C8 double bond could initiate a cascade cyclization.

Base-Catalyzed Processes: As mentioned earlier, bases can promote the isomerization of double bonds. acs.org Strong bases can also deprotonate the alcohol to form an alkoxide, which can then act as a nucleophile in subsequent reactions. For instance, an intramolecular Williamson ether synthesis could be envisioned if a suitable leaving group is present on the carbon chain.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility and mechanism of chemical transformations.

Reaction Kinetics

The rates of the reactions involving this compound would depend on several factors, including the nature of the catalyst, the concentration of reactants, temperature, and the solvent.

For palladium-catalyzed cross-coupling reactions , the rate-determining step is often the oxidative addition of the halide to the palladium(0) complex. libretexts.org The nature of the halide (I > Br > Cl) and the electronic properties of the substrate and ligands on the palladium catalyst significantly influence the reaction rate.

In olefin metathesis , the initiation of the catalyst and the rate of the cycloaddition/cycloreversion steps are key kinetic parameters. The steric hindrance around the double bonds of this compound would affect the rate of catalyst coordination and subsequent reaction.

The kinetics of isomerization reactions would depend on the energy barrier for bond rotation or migration. The Arrhenius equation can be used to describe the temperature dependence of the rate constant for these processes. rsc.org

Thermodynamics

The thermodynamic stability of the reactants, intermediates, and products determines the position of equilibrium for a given reaction.

In isomerization reactions , the relative thermodynamic stabilities of the different positional and stereoisomers of this compound will govern the final product distribution at equilibrium. Generally, more substituted and trans-configured double bonds are thermodynamically more stable. nist.gov

For ring-closing metathesis , the thermodynamics are influenced by the ring strain of the cyclic product and the entropy gained from the release of a small molecule like ethylene.

In cross-coupling reactions , the formation of a new, stable carbon-carbon bond provides a strong thermodynamic driving force for the reaction.

The thermodynamic properties of this compound and its potential products, such as the standard Gibbs free energy of formation, can be estimated using computational methods to predict the feasibility of various transformations. nist.gov

Determination of Reaction Rates and Activation Energies

The reactivity of this compound is dictated by the presence of the hydroxyl group and the three carbon-carbon double bonds. The conjugated system at the 2 and 4 positions and the isolated double bond at the 7 position offer multiple sites for chemical reactions. The determination of reaction rates and activation energies for this compound would involve studying various types of reactions it is likely to undergo.

General Reactivity:

Unsaturated alcohols can undergo a variety of reactions, including oxidation, electrophilic addition, and reactions involving the hydroxyl group. The presence of a conjugated diene system in this compound suggests it can participate in cycloaddition reactions, such as the Diels-Alder reaction.

Kinetic Studies:

Experimental determination of reaction rates for compounds like this compound typically involves monitoring the change in concentration of the reactant or a product over time. This can be achieved using spectroscopic methods such as UV-Vis spectroscopy, which is sensitive to changes in conjugated systems, or chromatography.

The rate of a reaction is often expressed by a rate law, which for a hypothetical reaction of this compound (A) with a reagent (B) might take the form:

Rate = k[A]^m[B]^n

where k is the rate constant, and m and n are the reaction orders with respect to each reactant.

Activation Energy:

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate. The Arrhenius equation relates the rate constant (k) to the activation energy and temperature (T):

k = A * e^(-Ea/RT)

where A is the pre-exponential factor and R is the ideal gas constant. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T. For the isomerization of stilbenes, a class of unsaturated compounds, activation energies have been reported to be in the range of a few kcal/mol for photoisomerization nih.govresearchgate.net.

While specific data for this compound is not available, a hypothetical data table for a reaction could be structured as follows:

Hypothetical Reaction Rate Data for the Isomerization of a Trienol

| Temperature (K) | Initial Concentration (M) | Rate Constant (s⁻¹) |

| 298 | 0.10 | 1.5 x 10⁻⁴ |

| 308 | 0.10 | 3.2 x 10⁻⁴ |

| 318 | 0.10 | 6.8 x 10⁻⁴ |

| 328 | 0.10 | 1.4 x 10⁻³ |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Thermodynamic Stability of Isomers

The thermodynamic stability of isomers of this compound would primarily be influenced by the geometry of the double bonds (E/Z or cis/trans isomerism) and the extent of conjugation.

Conjugation and Stability:

Conjugated dienes are known to be more stable than their non-conjugated counterparts due to the delocalization of π-electrons over the system of overlapping p-orbitals libretexts.org. This increased stability can be quantified by comparing the heats of hydrogenation of conjugated and non-conjugated isomers. The heat of hydrogenation of a conjugated diene is lower than that of a comparable isolated diene, indicating that the conjugated system is in a lower energy state. For example, conjugated systems can have a resonance stabilization energy of about 3.5 kcal/mol compared to non-conjugated systems youtube.com.

This compound possesses a conjugated diene system (at C2 and C4). Isomers where the double bonds are not conjugated would be expected to be thermodynamically less stable.

Geometric Isomerism:

Each of the double bonds in this compound can exist in either an E or Z configuration. Generally, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric strain. The relative stabilities of these geometric isomers can be determined experimentally by measuring the equilibrium constants for their interconversion or computationally through quantum chemical calculations.

Hypothetical Relative Stabilities of Decatrienol Isomers:

| Isomer Configuration | Relative Energy (kJ/mol) |

| (2E, 4E, 7E) | 0 (most stable) |

| (2Z, 4E, 7E) | + 4-6 |

| (2E, 4Z, 7E) | + 5-7 |

| Non-conjugated isomer | + 12-15 |

Note: This table is illustrative and provides estimated energy differences based on general principles for similar compounds. It does not represent actual experimental data for this compound.

The study of conjugated trienols is also relevant in biological systems, as they are known oxidation products of α-farnesene and are implicated in physiological disorders in fruits like superficial scald researchgate.netnih.govresearchgate.net. The stability and reactivity of these compounds are crucial for understanding their biological roles.

Derivatization and Structural Modification Studies

Synthesis of Analogs and Homologs

The synthesis of analogs and homologs of deca-2,4,7-trien-1-ol allows for a systematic investigation of structure-activity relationships. By modifying the carbon chain length and the position of the double bonds, researchers can fine-tune the molecule's properties.

The carbon chain of this compound can be extended or shortened through various synthetic methodologies. For instance, homologation can be achieved by converting the primary alcohol to a leaving group, followed by nucleophilic substitution with a suitable carbon nucleophile. Conversely, chain shortening can be accomplished through oxidative cleavage of the double bonds.

The positions of the double bonds can be altered through isomerization reactions, often catalyzed by transition metals. Such modifications can influence the molecule's geometry and electronic properties, which in turn can affect its reactivity and biological activity.

Table 1: Hypothetical Analogs of this compound with Modified Chain Length and Double Bond Positions

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Structural Modification |

| Dothis compound | C₁₂H₂₀O | 180.29 | Chain extension by two carbons |

| Octa-2,4,7-trien-1-ol | C₈H₁₂O | 124.18 | Chain shortening by two carbons |

| Deca-2,5,8-trien-1-ol | C₁₀H₁₆O | 152.23 | Isomerization of double bonds |

This table is interactive. Click on the headers to sort the data.

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the this compound backbone can lead to the formation of a diverse range of derivatives with unique properties. For example, the hydroxyl group can be converted into an ether or an ester. Furthermore, the double bonds can be subjected to reactions such as epoxidation or aziridination to introduce oxygen and nitrogen atoms, respectively. These modifications can significantly impact the molecule's polarity, solubility, and ability to participate in hydrogen bonding.

Functionalization of this compound

The presence of multiple functional groups in this compound allows for a wide array of functionalization reactions, enabling the selective modification of specific sites within the molecule.

The primary alcohol group of this compound can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. Mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would yield deca-2,4,7-trienal, while stronger oxidizing agents like potassium permanganate (B83412) would lead to the formation of deca-2,4,7-trienoic acid.

Conversely, the double bonds can be selectively reduced through catalytic hydrogenation. The choice of catalyst and reaction conditions can allow for the partial or complete saturation of the triene system. For instance, using a poisoned catalyst like Lindlar's catalyst could selectively reduce the alkyne precursors to this trienol, showcasing the fine control achievable in these transformations.

Table 2: Potential Products of Selective Oxidation and Reduction of this compound

| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Reaction Type |

| Deca-2,4,7-trienal | C₁₀H₁₄O | 150.22 | Selective Oxidation of Alcohol |

| Deca-2,4,7-trienoic acid | C₁₀H₁₄O₂ | 166.22 | Complete Oxidation of Alcohol |

| Decan-1-ol | C₁₀H₂₂O | 158.28 | Complete Reduction of Double Bonds |

This table is interactive. Click on the headers to sort the data.

The double bonds in this compound are susceptible to electrophilic addition of halogens (halogenation) and hydrogen halides (hydrohalogenation). The reaction with halogens like bromine or chlorine would result in the addition of two halogen atoms across a double bond.

Hydrohalogenation, the addition of H-X (where X is a halogen), would proceed according to Markovnikov's rule for the isolated double bond at the 7-position. The regioselectivity of addition to the conjugated diene system at the 2- and 4-positions can be influenced by kinetic and thermodynamic control.

The presence of multiple double bonds makes this compound a potential monomer for polymerization reactions. The chemical process of polymerization could proceed through several mechanisms, including free-radical polymerization, cationic polymerization, or coordination polymerization.

In a typical free-radical polymerization, a radical initiator would add to one of the double bonds, generating a new radical species. This radical can then propagate by adding to another monomer molecule, leading to the formation of a long polymer chain. The presence of multiple double bonds could also lead to cross-linking, resulting in the formation of a three-dimensional polymer network. The specific structure and properties of the resulting polymer would be highly dependent on the polymerization conditions and the reactivity of the different double bonds within the monomer.

Design and Synthesis of Labeled this compound

The synthesis of isotopically labeled versions of this compound is crucial for conducting detailed mechanistic studies, such as elucidating biosynthetic pathways, understanding reaction mechanisms, and tracing the metabolic fate of the compound. The strategic placement of heavy isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) provides a powerful analytical tool without significantly altering the chemical properties of the molecule.

Isotopic Labeling for Mechanistic Studies (e.g., Deuterium, Carbon-13)

Deuterium Labeling (D or ²H)

Deuterium labeling can be achieved by introducing deuterium atoms at specific sites in the molecule. This is often accomplished by using deuterated reagents at key synthetic steps.

Labeling at the C-1 Position: A straightforward method to introduce deuterium at the carbinol carbon (C-1) involves the reduction of a precursor ester, such as ethyl deca-2,4,7-trienoate. By employing a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), two deuterium atoms can be installed at the C-1 position. The resulting [1,1-²H₂]-deca-2,4,7-trien-1-ol can be used to probe enzymatic oxidation or other reactions involving the hydroxyl-bearing carbon.

Labeling at Olefinic Positions: Specific labeling of the double bonds can be more challenging and often requires the synthesis of a deuterated building block. For instance, if a Wittig reaction is a key step, a deuterated aldehyde or a deuterated phosphonium (B103445) ylide could be used. Another approach involves the partial reduction of an alkyne precursor using deuterium gas (D₂) in the presence of a suitable catalyst (e.g., Lindlar's catalyst for a cis-alkene). This would allow for the specific placement of deuterium atoms across one of the double bonds.

The table below outlines a hypothetical strategy for deuterium labeling at the C-1 position.

| Labeled Compound | Synthetic Precursor | Labeling Reagent | Purpose in Mechanistic Studies | Analytical Confirmation |

| [1,1-²H₂]-Deca-2,4,7-trien-1-ol | Ethyl deca-2,4,7-trienoate | Lithium Aluminum Deuteride (LiAlD₄) | Probing metabolic oxidation at C-1; Kinetic Isotope Effect (KIE) studies. | ¹H NMR (disappearance of C-1 proton signal), ²H NMR (appearance of deuterium signal), Mass Spectrometry (increase in molecular weight by 2 Da). |

Carbon-13 Labeling (¹³C)

Carbon-13 is a stable isotope that is particularly useful for nuclear magnetic resonance (NMR) spectroscopic studies. Its incorporation allows for the unambiguous tracking of carbon atoms through reaction pathways and in complex biological systems.

Labeling with ¹³C-Carbonyl Sources: The C-1 position can be labeled using a ¹³C-containing one-carbon building block. For example, a Grignard reagent corresponding to the C2-C10 fragment of the target molecule could be reacted with ¹³CO₂. This would produce a ¹³C-labeled carboxylic acid, which can then be reduced to the desired [1-¹³C]-deca-2,4,7-trien-1-ol.

Labeling via ¹³C-Building Blocks: More complex labeling patterns can be achieved by incorporating building blocks that are already enriched with ¹³C at specific positions. For instance, in a synthesis employing a Horner-Wadsworth-Emmons reaction, a ¹³C-labeled phosphonate (B1237965) ester (e.g., triethyl [1-¹³C]-phosphonoacetate or triethyl [2-¹³C]-phosphonoacetate) could be used. This would place the ¹³C label at a predictable position within the carbon backbone of the final molecule, which is invaluable for ¹³C NMR-based mechanistic analysis.

The following table illustrates potential strategies for the synthesis of ¹³C-labeled this compound.

| Labeled Compound | Synthetic Strategy | Key ¹³C-Labeled Reagent | Purpose in Mechanistic Studies | Analytical Confirmation |

| [1-¹³C]-Deca-2,4,7-trien-1-ol | Grignard carboxylation followed by reduction. | ¹³CO₂ | Tracing the origin and fate of the C-1 carbon in metabolic or degradation pathways. | ¹³C NMR (enhanced signal for C-1), ¹H NMR (¹³C-¹H coupling). |

| [2-¹³C]-Deca-2,4,7-trien-1-ol | Horner-Wadsworth-Emmons olefination. | Triethyl [1-¹³C]-phosphonoacetate | Elucidating the stereochemistry and mechanism of double bond formation. | ¹³C NMR (enhanced signal for C-2), complex splitting patterns in ¹H and ¹³C NMR due to coupling. |

The successful synthesis and purification of these labeled compounds, confirmed by mass spectrometry and NMR spectroscopy, provide essential tools for in-depth investigations into the chemical and biological activities of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the bonding and functional groups within a molecule. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, a vibrational spectrum unique to the compound can be obtained.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. For Deca-2,4,7-trien-1-ol, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its alcohol and alkene functionalities.

The primary functional groups and their expected IR absorption regions are:

O-H Stretch: The hydroxyl (-OH) group will display a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.

C-O Stretch: A C-O stretching vibration, characteristic of a primary alcohol, is anticipated to appear in the range of 1050-1150 cm⁻¹.

=C-H Stretch: The stretching vibrations of the C-H bonds on the double bonds (vinylic hydrogens) are expected to absorb at wavenumbers above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

C=C Stretch: The carbon-carbon double bond stretches will give rise to one or more medium to weak absorption bands in the 1600-1680 cm⁻¹ region. The presence of multiple, conjugated double bonds can influence the intensity and position of these bands.

C-H Bending: Out-of-plane C-H bending vibrations (wagging) of the hydrogens on the double bonds are expected in the 650-1000 cm⁻¹ range. The exact position can provide information about the substitution pattern of the alkenes (i.e., cis vs. trans).

-CH₂- and -CH₃ Bending: Bending vibrations for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups will be observed around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (symmetrical bending), respectively.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Primary Alcohol | C-O Stretch | 1050-1150 | Strong |

| Alkene (=C-H) | =C-H Stretch | 3010-3100 | Medium |

| Alkene (C=C) | C=C Stretch | 1600-1680 | Medium to Weak |

| Alkene (=C-H) | C-H Bend (out-of-plane) | 650-1000 | Medium to Strong |

| Alkane (-CH₂-, -CH₃) | C-H Stretch | 2850-2960 | Strong |

| Methylene (-CH₂-) | C-H Bend (scissoring) | ~1465 | Medium |

| Methyl (-CH₃) | C-H Bend (symmetrical) | ~1375 | Medium |

Raman Spectroscopy for Unsaturation Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly well-suited for characterizing the unsaturation in molecules. The C=C stretching vibrations, which can be weak in the IR spectrum, often produce strong and sharp signals in the Raman spectrum. This makes Raman spectroscopy an excellent tool for studying the carbon-carbon double bonds in this compound. The conjugated diene system (at the 2 and 4 positions) would be expected to show distinct Raman scattering compared to the isolated double bond (at the 7 position). The position and intensity of the Raman bands can also provide information about the configuration (cis/trans) of the double bonds.

Chiroptical Spectroscopy (if applicable for enantiomers)

This compound possesses stereocenters, meaning it can exist as enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these non-superimposable mirror images.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (Cotton effects) at the absorption wavelengths of the chromophores in the molecule. For this compound, the triene system acts as a chromophore, and its interaction with the chiral center(s) would be expected to produce a characteristic CD spectrum. Enantiomers will produce mirror-image CD spectra.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra of enantiomers are mirror images of each other. The combination of CD and ORD can be used to determine the absolute configuration of a chiral center.

Advanced Chromatographic Separations

Due to the presence of multiple double bonds and potential stereocenters, a sample of this compound may consist of a mixture of stereoisomers (diastereomers and enantiomers). Advanced chromatographic techniques are required for their separation and purification.

High-Performance Liquid Chromatography (HPLC) for Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers. For the diastereomers of this compound, separation can often be achieved using normal-phase or reversed-phase HPLC with standard stationary phases. The different spatial arrangements of the atoms in diastereomers lead to different physical properties and thus different interactions with the stationary phase, allowing for their separation.

The separation of enantiomers requires a chiral environment. This can be achieved in several ways:

Chiral Stationary Phases (CSPs): The most common method involves using a column with a chiral stationary phase. These phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation.

Chiral Mobile Phase Additives: A chiral molecule can be added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

Derivatization: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional HPLC, and the original enantiomers can be recovered in a subsequent chemical step.

Table 2: HPLC Separation Strategies for Stereoisomers of this compound

| Isomer Type | HPLC Method | Principle |

| Diastereomers | Normal- or Reversed-Phase HPLC | Separation based on differences in physical properties and interactions with an achiral stationary phase. |

| Enantiomers | Chiral HPLC (with CSP) | Differential interaction of enantiomers with a chiral stationary phase. |

| Enantiomers | HPLC with Chiral Mobile Phase Additive | Formation of transient diastereomeric complexes with different affinities for the achiral stationary phase. |

| Enantiomers | HPLC after Chiral Derivatization | Covalent conversion of enantiomers into diastereomers, which are then separated on an achiral column. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of thermally labile and complex molecules like this compound. This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). selvita.comchromatographyonline.comyoutube.com Furthermore, the use of CO₂ as the primary solvent makes SFC a more environmentally friendly or "green" chemistry technique. selvita.comijnrd.org